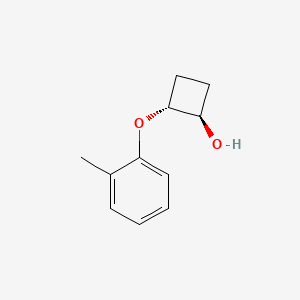
Rel-(1R,2R)-2-(o-tolyloxy)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(1R,2R)-2-(o-tolyloxy)cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with a hydroxyl group and an o-tolyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(o-tolyloxy)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Hydroxyl Group: Hydroxylation of the cyclobutane ring can be performed using reagents such as osmium tetroxide or hydrogen peroxide.
Attachment of the o-Tolyloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the cyclobutane ring with o-tolyloxy.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Rel-(1R,2R)-2-(o-tolyloxy)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.
Substitution: The o-tolyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or modified aromatic compounds.
Substitution: Formation of new substituted cyclobutane derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Rel-(1R,2R)-2-(o-tolyloxy)cyclobutan-1-ol exerts its effects depends on its interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway Involvement: Participating in metabolic or signaling pathways, influencing cellular processes.
類似化合物との比較
Rel-(1R,2R)-2-(o-tolyloxy)cyclobutan-1-ol can be compared with other cyclobutane derivatives:
Cyclobutanol: Lacks the o-tolyloxy group, making it less complex and potentially less active in certain applications.
o-Tolyloxycyclobutane: Lacks the hydroxyl group, which may reduce its reactivity in certain chemical reactions.
Cyclobutane Derivatives with Different Substituents: Variations in substituents can lead to differences in chemical reactivity, biological activity, and industrial applications.
Conclusion
This compound is a compound with unique structural features and potential applications across various fields. Its synthesis, chemical reactivity, and mechanism of action make it a valuable subject of study in scientific research.
特性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
(1R,2R)-2-(2-methylphenoxy)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14O2/c1-8-4-2-3-5-10(8)13-11-7-6-9(11)12/h2-5,9,11-12H,6-7H2,1H3/t9-,11-/m1/s1 |
InChIキー |
BUOFYUTYLXOEFX-MWLCHTKSSA-N |
異性体SMILES |
CC1=CC=CC=C1O[C@@H]2CC[C@H]2O |
正規SMILES |
CC1=CC=CC=C1OC2CCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-methoxyphenyl)pyridazino[4,3-c]quinolin-5(6H)-one](/img/structure/B13364696.png)
![3-[(Methylsulfanyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364710.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-phenyl-2-(1H-tetraazol-1-yl)propanamide](/img/structure/B13364713.png)
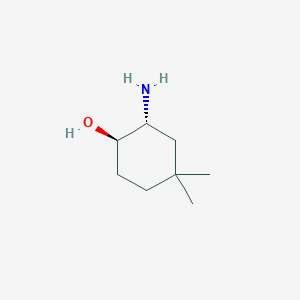
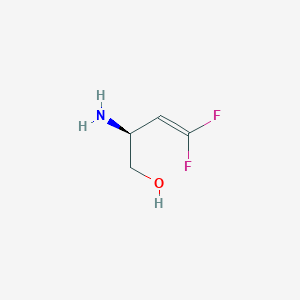
![6-Benzyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364733.png)
![3-[6-(3-Chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364740.png)
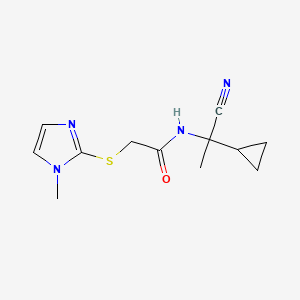
![2-(2-methylphenoxy)-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide](/img/structure/B13364754.png)
![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13364757.png)
![6-Hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one](/img/structure/B13364762.png)
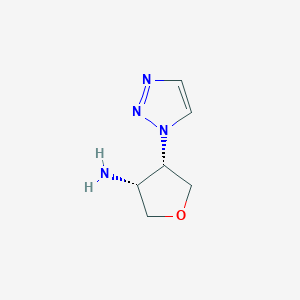
![Isopropyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13364778.png)
